2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is a complex organic compound with a unique structure that includes a triazine ring, a piperidine moiety, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol group can yield nitroquinones, while reduction can produce amino derivatives.
Scientific Research Applications
2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL
- **2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-AMINOPHENOL
- **2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-HYDROXYPHENOL
Uniqueness
The uniqueness of 2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties not found in similar compounds .
Properties
Molecular Formula |
C24H28N8O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C24H28N8O3/c1-15-9-11-31(12-10-15)24-28-22(26-20-6-4-5-16(2)17(20)3)27-23(29-24)30-25-14-18-13-19(32(34)35)7-8-21(18)33/h4-8,13-15,33H,9-12H2,1-3H3,(H2,26,27,28,29,30)/b25-14+ |
InChI Key |
PGKZKLQOUCPRMJ-AFUMVMLFSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=CC(=C4C)C |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=CC(=C4C)C |
Origin of Product |
United States |
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